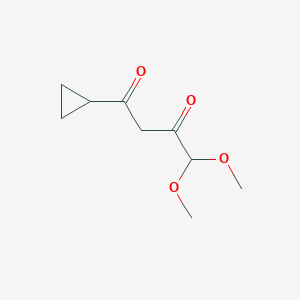
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure includes an amino group, a methyl group, and an o-tolyl group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the ketone and amine being mixed in a solvent like methanol or ethanol, followed by the addition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkyl groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amides, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(2r)-2-Amino-3-methyl-N-(1-(m-tolyl)ethyl)butanamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
(2r)-2-Amino-3-methyl-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)13(15)14(17)16-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,15H2,1-4H3,(H,16,17)/t11?,13-/m1/s1 |
Clé InChI |
UAMGTTUCOPONDS-GLGOKHISSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(C)NC(=O)[C@@H](C(C)C)N |
SMILES canonique |
CC1=CC=CC=C1C(C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




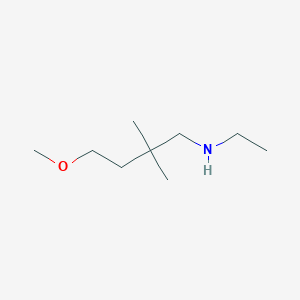
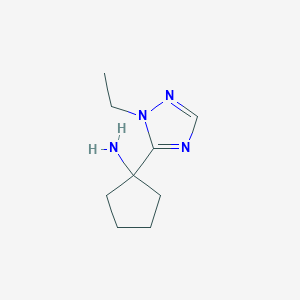

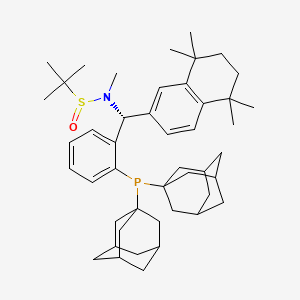
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

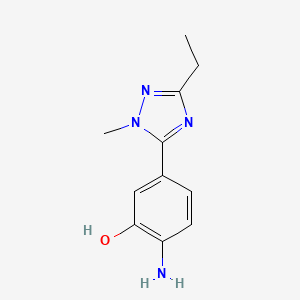
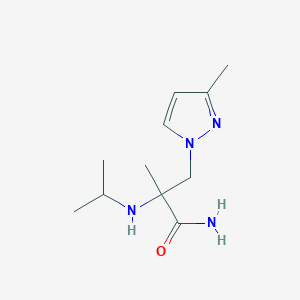


![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
